Chlorine Atom Contribution to Thermophysical Properties: 1-Chlorononane vs. n-Nonane Baseline
1-Chlorononane exhibits quantifiable deviations in thermophysical behavior from its parent hydrocarbon n-nonane due to chlorine substitution. Predictive modeling using three approaches (CP-PC-SAFT, SAFT-VR-Mie, and fluctuation theory-based Tait-like equation of state) demonstrates that the chlorine atom introduces systematic, non-additive contributions to density, isothermal compressibility, and isobaric thermal expansion across temperatures from 293.15 to 413.15 K and pressures up to 196.1 MPa [1]. The Tait-like equation of state showed superiority in estimating high-pressure data, successfully predicting phenomena associated with H-to-Cl replacement [1]. Experimental saturated liquid densities were measured from 253.15 to 443.15 K, isobaric heat capacities from 248.15 to 448.15 K, and speeds of sound from 246.88 to 457.25 K [1].
| Evidence Dimension | Saturated liquid density at 293.15 K (representative) |
|---|---|
| Target Compound Data | 0.870 g/cm³ (calculated from reported 0.87 g/mL at 25 °C) [1] |
| Comparator Or Baseline | n-Nonane: 0.718 g/cm³ at 20 °C |
| Quantified Difference | Approximately +21% higher density; substantially different compressibility (κT) and expansion coefficient (αp) across temperature range |
| Conditions | Seven isotherms from 293.15 to 413.15 K; pressures from saturation up to 196.1 MPa |
Why This Matters
For procurement in high-pressure process engineering or thermodynamic cycle design, the non-ideal contributions of the chlorine atom mean that substituting a hydrocarbon baseline will yield incorrect equipment sizing and process parameter calculations.
- [1] Melent'ev, V. V.; Postnikov, E. B.; Polishuk, I. Experimental Determination and Modeling Thermophysical Properties of 1-Chlorononane in a Wide Range of Conditions: Is It Possible To Predict a Contribution of Chlorine Atom? Ind. Eng. Chem. Res. 2018, 57 (14), 5142-5150. View Source
